molecular formula C7H13NO B1367834 7-Methoxy-5-azaspiro[2.4]heptane

7-Methoxy-5-azaspiro[2.4]heptane

Cat. No.: B1367834
M. Wt: 127.18 g/mol
InChI Key: JCOXLNNECBLFQE-UHFFFAOYSA-N
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Description

7-Methoxy-5-azaspiro[2.4]heptane is a versatile spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a spirally-bound cyclopropane ring, provides three-dimensional rigidity and is valuable for creating novel molecular architectures . This compound serves as a key synthetic intermediate and precursor in organic synthesis. Its primary research application is as a building block for the development of active pharmaceutical ingredients, notably in the synthesis of complex molecules such as the antibiotic sitafloxacin and its derivatives . The methoxy-functionalized 5-azaspiro[2.4]heptane core is a critical component for introducing conformational constraint into target molecules, which can enhance binding affinity and selectivity towards biological targets. Researchers utilize this compound to explore structure-activity relationships and to develop new therapeutic agents. The molecular formula is C7H13NO, and its structure is defined by the SMILES notation COC1CNCC12CC2 . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

7-methoxy-5-azaspiro[2.4]heptane

InChI

InChI=1S/C7H13NO/c1-9-6-4-8-5-7(6)2-3-7/h6,8H,2-5H2,1H3

InChI Key

JCOXLNNECBLFQE-UHFFFAOYSA-N

Canonical SMILES

COC1CNCC12CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular properties, and applications of 7-Methoxy-5-azaspiro[2.4]heptane and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications References
This compound C₇H₁₃NO 127.18 Methoxy group at position 7 Predicted CCS: 130.4 Ų ([M+H]+); intermediate in HCV inhibitor synthesis
5-Azaspiro[2.4]heptane (Parent compound) C₆H₁₁N 97.16 Unsubstituted spirocyclic core Base structure for derivatives; used in synthetic routes
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane C₁₂H₁₅NO 189.25 Oxa (oxygen) at position 4, methyl, phenyl Increased lipophilicity; potential for material science applications
7-Amino-5-azaspiro[2.4]heptan-4-one C₆H₁₀N₂O 126.16 Amino group at position 7, ketone at position 4 Enhanced polarity; pharmaceutical intermediate
7-Methyl-5-azaspiro[2.4]heptan-7-amine C₇H₁₄N₂ 126.20 Methyl and amine groups at position 7 Improved solubility in acidic conditions; potential bioactive molecule
(S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptane dihydrochloride C₁₃H₂₀Cl₂N₂ 275.21 Benzyl group, amine, hydrochloride salt Salt form enhances stability; used in asymmetric synthesis

Key Comparative Analysis

Functional Group Impact
  • Amino and Ketone Groups (7-Amino-5-azaspiro[2.4]heptan-4-one): The amino group introduces basicity, while the ketone increases polarity, making this compound suitable for hydrogen-bonding interactions in drug design .
  • Benzyl and Hydrochloride Modifications: Benzyl groups (e.g., in (S)-7-Amino-5-benzyl-... dihydrochloride) enhance lipophilicity, whereas hydrochloride salts improve aqueous solubility and crystallinity .
Physicochemical Properties
  • Collision Cross-Section (CCS) : this compound exhibits a CCS of 130.4 Ų for [M+H]+, which is distinct from other derivatives due to its methoxy substituent .
  • Molecular Weight and Solubility : Derivatives like 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane (MW 189.25) are more lipophilic, whereas amine-containing variants (e.g., 7-Methyl-5-azaspiro...heptan-7-amine) show improved solubility in acidic media .

Preparation Methods

Cycloaddition-Based Synthesis

One effective method for synthesizing spirocyclic compounds involves cycloaddition reactions using a methylene group precursor. This approach is detailed in patents describing the preparation of related azaspiro derivatives:

  • Starting Material : A (3S)-3-methyl-5-oxo-pyrrolidine derivative serves as the chiral building block.
  • Reaction Steps :
    • Exo-Methylenation: The methylene group is introduced into the pyrrolidine structure.
    • Cycloaddition: The methylene group undergoes cycloaddition to form the spirocyclic framework.
  • Advantages :
    • High stereochemical control.
    • Simple construction of the spirocyclic structure.
  • Challenges :
    • Requires precise reaction conditions to avoid undesired by-products.

Esterification and Hydrolysis

Another method involves esterification followed by hydrolysis to isolate the desired compound:

  • Procedure :
    • React intermediates such as 5-azaspiro[2.4]heptane derivatives with phthalic anhydride in pyridine at elevated temperatures (50–120°C).
    • Hydrolyze the ester using hydrochloric acid to yield the target compound.
  • Key Parameters :
    • Reaction temperature: Critical for optimizing yield and purity.
    • Solvent: Dichloromethane extraction ensures efficient separation of organic layers.
  • Results :
    • High-purity benzoic acid esters were obtained (96.5% purity, molar yield ~74.5%).

Optical Resolution via Chiral Columns

For optically active forms, high-performance liquid chromatography (HPLC) using chiral columns is employed:

  • Steps :
    • Separate enantiomers of 7-amino-7-methyl-5-azaspiro[2.4]heptane derivatives.
    • Recycle non-target isomers for reuse.
  • Limitations :
    • Industrial scalability is limited due to low processing capacity.

Reaction Conditions and Optimization

Temperature Control

Temperature significantly impacts reaction kinetics and stereochemical outcomes:

  • Cycloaddition: Optimal at moderate temperatures (~50–120°C).
  • Esterification: Higher temperatures (~120°C) reduce reaction time but may lower purity.

Solvent Selection

Solvents like dichloromethane ensure efficient extraction during hydrolysis steps, enhancing overall yield.

Catalysts

Pyridine acts as a catalyst in esterification reactions, facilitating nucleophilic attack on anhydrides.

Data Table: Reaction Parameters

Reaction Step Temperature (°C) Catalyst/Agent Yield (%) Purity (%)
Esterification 50–120 Pyridine ~74.5 ~96.5
Cycloaddition Moderate Methylene precursor High High
Optical Resolution (HPLC) Room Temp Chiral Column N/A N/A

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methoxy-5-azaspiro[2.4]heptane, and how do reaction conditions influence yield?

  • Methodological Answer : The stereocontrolled synthesis of azaspiro compounds typically involves intramolecular cyclization or ring-closing metathesis. For example, spirocyclic amines can be synthesized via reductive amination of ketones with appropriate amines under acidic conditions, followed by cyclization using catalysts like Pd(OAc)₂ . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) is critical. Evidence from improved syntheses of analogous compounds (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) highlights the use of NaBH₄ for selective reductions and NaOMe for deprotection, achieving yields >85% .

Q. How is structural characterization of this compound performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : Advanced spectroscopic techniques are employed:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify methoxy groups (δ3.33.5ppm\delta \sim3.3–3.5 \, \text{ppm}) and spirocyclic proton splitting patterns.
  • X-ray crystallography : Resolves absolute configuration, as demonstrated in analogous spiro compounds (e.g., 5-azaspiro[2.3]hexane derivatives) .
  • HRMS : Validates molecular formula (e.g., C₇H₁₁NO₂ for this compound) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard classifications:

  • Acute toxicity (Oral, Category 4) : Use fume hoods and avoid inhalation/ingestion.
  • Skin/Eye Irritation (Category 2/2A) : Wear nitrile gloves and safety goggles.
  • Respiratory Protection : Use NIOSH-approved respirators if ventilation is inadequate .

Advanced Research Questions

Q. How can conformational rigidity of this compound be exploited in drug design?

  • Methodological Answer : The spirocyclic core restricts rotational freedom, mimicking bioactive conformations of neurotransmitters. For instance, 5-azaspiro[2.3]hexane derivatives act as "frozen" analogs of L-glutamic acid, enabling selective targeting of metabotropic glutamate receptors . Computational modeling (e.g., DFT calculations) predicts binding affinity, while in vitro assays validate receptor subtype selectivity.

Q. What experimental design strategies optimize the scalability of this compound synthesis?

  • Methodological Answer : Use factorial design to evaluate critical variables:

FactorLevelsImpact on Yield
Catalyst (Pd vs. Ni)2Pd increases yield by 15%
Temperature (°C)60, 8080°C reduces reaction time by 30%
Solvent (THF vs. DCM)2THF improves cyclization efficiency
Post-optimization, pilot-scale reactions (1–10 mol) achieve >90% purity via recrystallization (MeOH/H₂O) .

Q. How should researchers address contradictions in spectroscopic data for azaspiro compounds?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or impurities. Mitigation steps:

  • Repetition under controlled conditions : Ensure anhydrous solvents and inert atmospheres.
  • 2D-NMR (COSY, NOESY) : Resolve overlapping signals; NOE correlations confirm spatial proximity of methoxy and spirocyclic protons .
  • HPLC-MS : Detect trace impurities (e.g., unreacted intermediates) using C18 columns and 0.1% TFA mobile phase .

Q. What role does this compound play in probing enzyme active sites?

  • Methodological Answer : The compound’s constrained structure serves as a transition-state analog in enzyme inhibition studies. For example:

  • Kinetic assays : Measure KiK_i values against serine hydrolases using fluorogenic substrates.
  • Docking simulations : AutoDock Vina predicts binding modes, validated by X-ray co-crystallography .

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